1-甲氧基环辛烯

描述

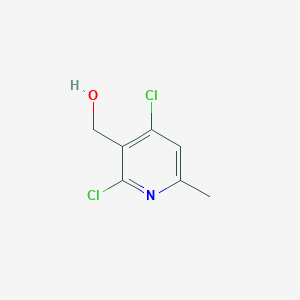

1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .

Molecular Structure Analysis

The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .

Chemical Reactions Analysis

Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .

Physical And Chemical Properties Analysis

The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.

科学研究应用

路易斯酸催化的硫转移

- 1-甲氧基环辛烯在温和的路易斯酸催化下与硫烯反应,可以非对映选择性地形成硫代环丙烷。该反应为硫转移过程提供了有价值的见解 (Adam 和 Fröhling,2002 年)。

合成工艺

- 它已被用于由环己酮合成 1-甲氧基环己烯,展示了其在有机合成和化学转化中的作用 (张杰石,2006 年)。

电子衍射研究

- 对 1-甲氧基环己烯进行电子衍射研究,深入了解了分子的构象,特别是乙烯基醚部分。这项研究有助于我们理解气相中的分子结构 (Lowrey 等人,1973 年)。

聚合研究

- 在聚合物科学中,1-甲氧基环辛烯和相关化合物因其聚合能力而受到研究,为材料科学和工程做出了贡献 (佐藤等人,1977 年)。

光化学应用

- 它的衍生物,如 1-甲氧基双环[3.2.2]壬-6-烯-2-酮,已被用于光化学反应中以产生顺式双环[4.3.0]壬-4-烯-7-酮,表明其在光化学和有机合成中的效用 (上原等人,1986 年)。

电合成和氢化

- 1-甲氧基环辛烯已在成对电解研究中被提及,

水解研究

- 对 1-甲氧基环辛烯的水解研究提供了对乙烯基醚基团水解机理的见解,这对于理解涉及质子转移的化学反应至关重要 (Kresge 和 Yin,1991 年)。

电化学传感器

- 涉及 1-甲氧基环辛烯的研究促进了电化学传感器的开发,特别是用于检测人尿中的生物标志物。这一应用在环境健康与安全领域具有重要意义 (Pang 等人,2020 年)。

化学合成和催化

- 该化合物已被用于各种化学合成过程中,例如制备环状骨架,展示了其在有机化学和催化中的多功能性 (Yao 和 Shi,2007 年)。

环境应用

- 其衍生物已被研究用于潜在的环境应用,例如去除废水中的砷和软体动物杀灭剂,表明其在环境科学和公共卫生中的相关性 (Makki 等人,2012 年)。

未来方向

While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .

作用机制

Target of Action

It’s known that this compound undergoes hydrolysis .

Mode of Action

The mode of action of 1-Methoxycyclooctene involves a process called hydrolysis . This process may occur by reversible proton transfer from a catalyzing acid to the β-carbon atom of the substrate .

Pharmacokinetics

The compound’s molecular weight is 14022300 , which could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of 1-Methoxycyclooctene is the hydrolysis of the vinyl ether group . The rate of this reaction has been studied in dilute aqueous solutions of strong mineral acids as well as in buffer solutions .

Action Environment

The action of 1-Methoxyclooctene can be influenced by environmental factors such as the presence of strong mineral acids and buffer solutions . The reaction is observed to follow general acid catalysis .

属性

IUPAC Name |

(1E)-1-methoxycyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACILBBCPMXTKX-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454536 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxycyclooctene | |

CAS RN |

50438-51-2 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-methoxycyclooctene interact with acids during hydrolysis, and what is unique about its reaction mechanism?

A1: 1-Methoxycyclooctene undergoes hydrolysis in the presence of acids like perchloric acid, hydrochloric acid, and even weaker carboxylic acids. [] Research suggests that, unlike typical vinyl ether hydrolysis, the proton transfer from the acid to the β-carbon of 1-methoxycyclooctene might be reversible and not the rate-determining step. This was supported by kinetic isotope effects and the absence of deuterium incorporation into the substrate during experiments in deuterated solutions. []

Q2: How does 1-methoxycyclooctene react differently with sultene 1 under Lewis acid catalysis compared to other cyclic alkenes?

A2: While 1-methoxycyclooctene reacts with sultene 1 in the presence of Lewis acids to form thiiranes diastereoselectively, similar to other cyclic alkenes, it can also yield an unexpected insertion product. [] This unique reactivity provides valuable insights into the mechanism of the sulfur-transfer process involving sultenes and cyclic alkenes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)